molecular formula C12H16N2O4 B3007649 carbonic acid;piperidin-3-yl(pyridin-2-yl)methanone CAS No. 1559062-00-8

carbonic acid;piperidin-3-yl(pyridin-2-yl)methanone

Cat. No.: B3007649
CAS No.: 1559062-00-8
M. Wt: 252.27
InChI Key: NYELDUMHAQAYMK-UHFFFAOYSA-N
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Description

Carbonic acid;piperidin-3-yl(pyridin-2-yl)methanone is a compound with the molecular formula C11H14N2O CH2O3 It is known for its unique structure, which combines a piperidine ring with a pyridine ring through a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbonic acid;piperidin-3-yl(pyridin-2-yl)methanone typically involves the reaction of piperidin-3-yl(pyridin-2-yl)methanone with carbonic acid. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

Carbonic acid;piperidin-3-yl(pyridin-2-yl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the methanone group to a methylene group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted piperidine and pyridine derivatives, as well as oxidized or reduced forms of the original compound .

Scientific Research Applications

Chemistry

In chemistry, carbonic acid;piperidin-3-yl(pyridin-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology

Its ability to interact with biological macromolecules makes it a valuable tool for probing biochemical pathways .

Medicine

In medicine, derivatives of this compound are being explored for their therapeutic potential. They may serve as lead compounds for the development of new drugs targeting neurological disorders and infectious diseases .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of carbonic acid;piperidin-3-yl(pyridin-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can alter biochemical pathways and cellular processes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Piperidin-3-yl(pyridin-2-yl)methanone: A closely related compound with similar structural features but

Properties

IUPAC Name

carbonic acid;piperidin-3-yl(pyridin-2-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.CH2O3/c14-11(9-4-3-6-12-8-9)10-5-1-2-7-13-10;2-1(3)4/h1-2,5,7,9,12H,3-4,6,8H2;(H2,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYELDUMHAQAYMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)C2=CC=CC=N2.C(=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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